Rebastinib

Catalog No.
S547894
CAS No.
1020172-07-9
M.F
C30H28FN7O3
M. Wt
553.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebastinib

CAS Number

1020172-07-9

Product Name

Rebastinib

IUPAC Name

4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C30H28FN7O3

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40)

InChI Key

WVXNSAVVKYZVOE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2036; DCC-2036; DCC 2036; Rebastinib.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

Description

The exact mass of the compound Rebastinib is 553.22377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rebastinib, also known as DCC-2036, is a small molecule tyrosine kinase inhibitor that specifically targets the Tie2 receptor and other kinases such as BCR-ABL1 and FLT3. It is primarily investigated for its potential in treating various forms of leukemia, particularly chronic myeloid leukemia. The chemical formula for rebastinib is C30H28FN7O3C_{30}H_{28}FN_{7}O_{3}, and it has a molecular weight of approximately 553.59 g/mol . Its unique binding characteristics allow it to maintain the inactive conformation of target kinases, effectively inhibiting their activity.

Rebastinib acts as a switch-control inhibitor for TIE2. TIE2 is a receptor tyrosine kinase involved in angiogenesis (blood vessel formation) and vascular development. By inhibiting TIE2, Rebastinib disrupts the signaling pathway crucial for tumor growth and survival []. Additionally, Rebastinib has been shown to inhibit other kinases like SRC, LYN, FLT3, and KDR, potentially contributing to its anti-tumor effects.

As Rebastinib is under clinical investigation, comprehensive safety data is still being collected. However, studies suggest a generally acceptable safety profile in patients with limited severe adverse effects reported []. Detailed information on specific hazards like flammability or reactivity is not available.

Targeting Tumor-Associated Myeloid Cells (TAMs):

  • Rebastinib acts by inhibiting a signaling pathway involving Colony-Stimulating Factor 1 (CSF-1) and its receptor CSF-1R. This pathway plays a crucial role in the recruitment and function of TAMs within the tumor microenvironment.
  • TAMs are a heterogeneous group of myeloid cells that can promote tumor growth, invasion, and metastasis by suppressing the immune system and promoting angiogenesis (blood vessel formation).
  • Studies suggest that Rebastinib can block the recruitment and function of TAMs, potentially leading to anti-tumor effects. []

Combination Therapy Strategies:

  • Research is ongoing to explore the efficacy of Rebastinib in combination with other cancer therapies.
  • The rationale behind this approach is that Rebastinib, by targeting TAMs, could enhance the effectiveness of therapies like chemotherapy or immunotherapy by improving the tumor microenvironment for immune response.
  • Studies have investigated the combination of Rebastinib with paclitaxel (a chemotherapeutic agent) and immune checkpoint inhibitors. []

Understanding Mechanisms of Resistance:

  • Scientific research is also focusing on understanding how cancer cells might develop resistance to Rebastinib treatment.
  • This knowledge is crucial for developing strategies to overcome resistance and improve the long-term effectiveness of Rebastinib-based therapies.

Important Note:

  • It is important to remember that Rebastinib is currently under investigation in scientific research and is not yet an approved treatment for any medical condition.

Rebastinib functions through a mechanism known as "switch control" inhibition. This involves binding to the switch pocket of the target kinases, thereby preventing their activation. The binding induces a conformational change that stabilizes the inactive form of the kinase. For instance, rebastinib binds to the unphosphorylated human Tie2 kinase domain, forming multiple hydrogen bonds that disrupt the enzyme's ability to activate and phosphorylate substrates .

Rebastinib exhibits potent biological activity as an inhibitor of several tyrosine kinases. Its selectivity for Tie2 has been demonstrated in various preclinical studies, where it effectively blocked Tie2-mediated signaling pathways that are implicated in tumor growth and metastasis. The compound has shown sub-nanomolar potency against Tie2, with an IC50 value that exceeds the limits of standard assays at high adenosine triphosphate concentrations . Clinical trials have indicated that rebastinib can induce hematologic responses in patients with chronic myeloid leukemia, particularly those harboring resistant mutations such as T315I .

The synthesis of rebastinib involves several steps typical of organic synthesis processes for complex small molecules. While specific synthetic routes are proprietary and may vary among research institutions, general methods include:

  • Formation of Key Intermediates: Starting materials undergo reactions such as alkylation and acylation to form key intermediates.
  • Cyclization and Functionalization: Intermediates are subjected to cyclization reactions to create the core structure of rebastinib.
  • Purification: The final product is purified using techniques like chromatography to ensure high purity for biological testing.

Details on specific reaction conditions and reagents are typically found in proprietary research publications or patent filings.

Interaction studies have demonstrated that rebastinib can inhibit multiple kinases involved in cancer progression. Key findings include:

  • Inhibition of BCR-ABL1: Rebastinib effectively inhibits BCR-ABL1, including variants with mutations that confer resistance to other tyrosine kinase inhibitors.
  • Impact on FLT3: It also shows promising activity against FLT3, another target implicated in acute myeloid leukemia.
  • Safety Profile: Clinical studies have reported dose-limiting toxicities such as dysarthria and peripheral neuropathy, indicating the need for careful monitoring during treatment .

Rebastinib shares structural and functional similarities with several other tyrosine kinase inhibitors. Here are some notable comparisons:

Compound NameTarget Kinase(s)Unique Features
ImatinibBCR-ABL1First-generation inhibitor; binds ATP pocket
NilotinibBCR-ABL1Second-generation; more potent against T315I
DasatinibBCR-ABL1, SRCMulti-target; effective against resistant mutations
PonatinibBCR-ABL1Effective against all known mutations including T315I
MidostaurinFLT3Dual inhibitor targeting FLT3 and KIT

Rebastinib's unique mechanism as a switch control inhibitor distinguishes it from these compounds by allowing it to maintain target kinases in an inactive state regardless of phosphorylation status, which is particularly beneficial against resistant mutations .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

553.22376594 g/mol

Monoisotopic Mass

553.22376594 g/mol

Heavy Atom Count

41

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75017Q6I97

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
TIE family
TEK (TIE2, CD202) [HSA:7010] [KO:K05121]

Other CAS

1020172-07-9

Wikipedia

Rebastinib

Dates

Modify: 2023-08-15
1: O'Hare T, Zabriskie MS, Eide CA, Agarwal A, Adrian LT, You H, Corbin AS, Yang F, Press RD, Rivera VM, Toplin J, Wong S, Deininger MW, Druker BJ. The BCR-ABL35INS insertion/truncation mutant is kinase-inactive and does not contribute to tyrosine kinase inhibitor resistance in chronic myeloid leukemia. Blood. 2011 Nov 10;118(19):5250-4. Epub 2011 Sep 8. PubMed PMID: 21908430; PubMed Central PMCID: PMC3217407.
2: Eide CA, Adrian LT, Tyner JW, Mac Partlin M, Anderson DJ, Wise SC, Smith BD, Petillo PA, Flynn DL, Deininger MW, O'Hare T, Druker BJ. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile. Cancer Res. 2011 May 1;71(9):3189-95. Epub 2011 Apr 19. PubMed PMID: 21505103; PubMed Central PMCID: PMC3206627.
3: Chan WW, Wise SC, Kaufman MD, Ahn YM, Ensinger CL, Haack T, Hood MM, Jones J, Lord JW, Lu WP, Miller D, Patt WC, Smith BD, Petillo PA, Rutkoski TJ, Telikepalli H, Vogeti L, Yao T, Chun L, Clark R, Evangelista P, Gavrilescu LC, Lazarides K, Zaleskas VM, Stewart LJ, Van Etten RA, Flynn DL. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. Cancer Cell. 2011 Apr 12;19(4):556-68. PubMed PMID: 21481795; PubMed Central PMCID: PMC3077923.
4: O'Hare T, Deininger MW, Eide CA, Clackson T, Druker BJ. Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clin Cancer Res. 2011 Jan 15;17(2):212-21. Epub 2010 Nov 22. PubMed PMID: 21098337.

Explore Compound Types